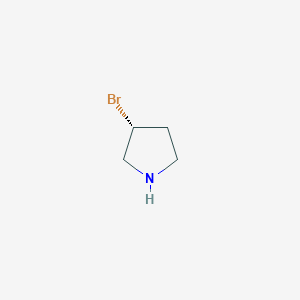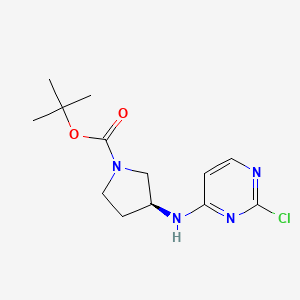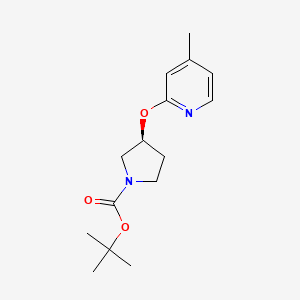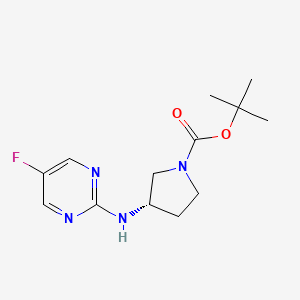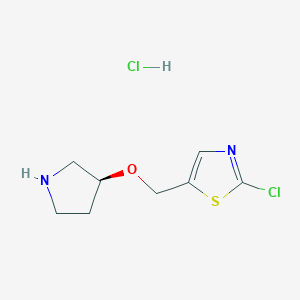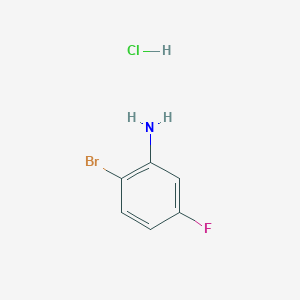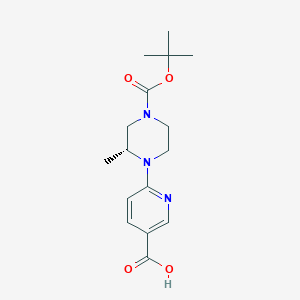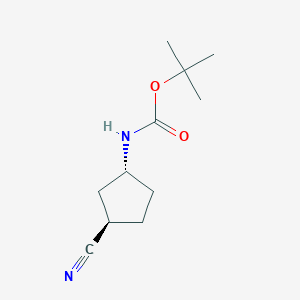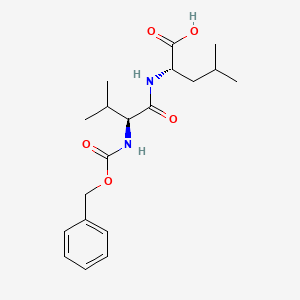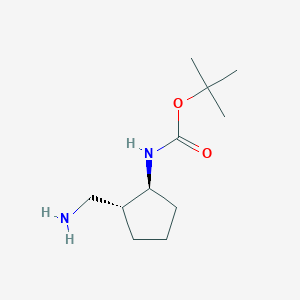
tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclopentyl ring, which is further substituted with an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate typically involves the protection of the amine group with a tert-butyl carbamate (Boc) protecting group. The cyclopentyl ring is then functionalized with an aminomethyl group through various synthetic routes, such as reductive amination or nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride, formaldehyde, and tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the cyclopentyl ring, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopentyl derivatives on biological systems. Its aminomethyl group can be modified to create analogs with varying biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be optimized to enhance binding affinity and selectivity for specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, modulating their activity. The cyclopentyl ring provides a rigid scaffold that enhances the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate
- tert-Butyl ((1S,2R)-2-(aminomethyl)cycloheptyl)carbamate
- tert-Butyl ((1S,2R)-2-(aminomethyl)cyclobutyl)carbamate
Uniqueness
tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is unique due to its specific ring size and substitution pattern. The cyclopentyl ring provides a balance between rigidity and flexibility, which can influence the compound’s reactivity and binding properties. Compared to its analogs with larger or smaller rings, this compound may exhibit distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRDDBPZHZEGNY-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
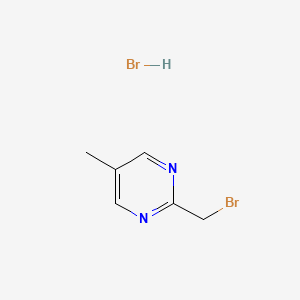
![7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol](/img/structure/B7980253.png)
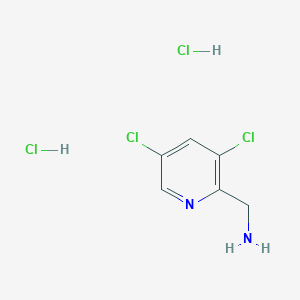
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B7980268.png)
